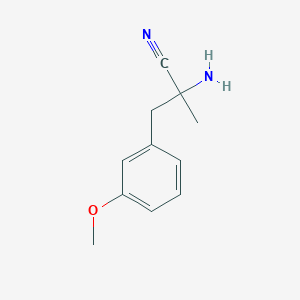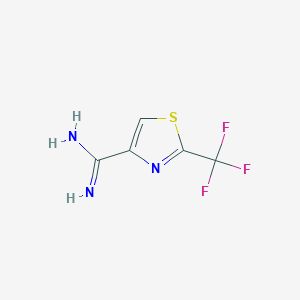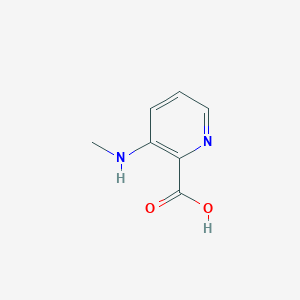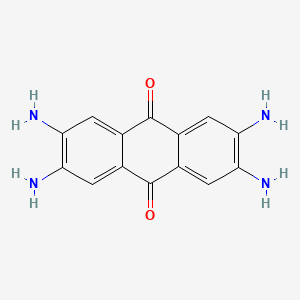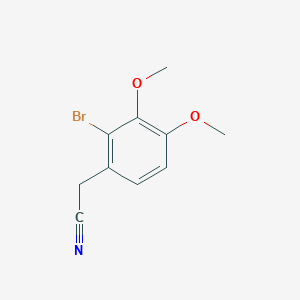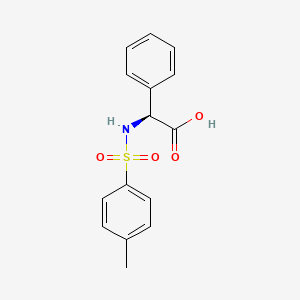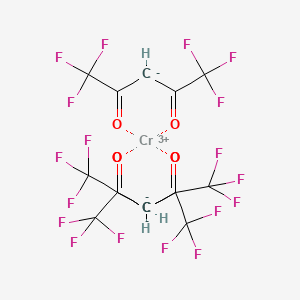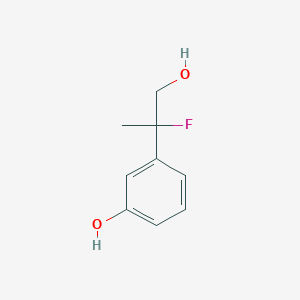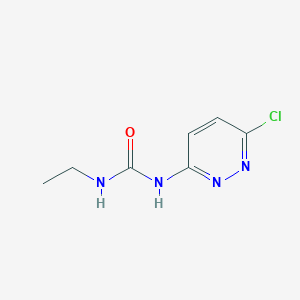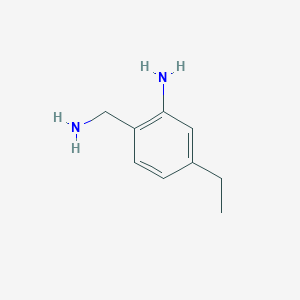
2-(Aminomethyl)-5-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains an ethyl group (-C2H5) and a methyl group (-CH2-) attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-ethylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-ethyl-2-nitrobenzaldehyde with formaldehyde and ammonia. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions.
Another method involves the alkylation of 2-(aminomethyl)aniline with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group attacks the ethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-ethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)aniline: Lacks the ethyl group, resulting in different chemical and physical properties.
5-Ethyl-2-nitroaniline: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
2-(Aminomethyl)-5-methylaniline:
Uniqueness
2-(Aminomethyl)-5-ethylaniline is unique due to the presence of both an amino group and an ethyl group on the aromatic ring. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6,10-11H2,1H3 |
Clé InChI |
AGTCJCYZHJSOKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




